S116836

Chronic Myeloid Leukemia BCR-ABL T315I Drug Resistance

Researchers studying T315I-mutant CML face a gap: imatinib, nilotinib, and dasatinib fail against this gatekeeper mutation, while ponatinib carries cardiotoxicity risks. S116836 potently inhibits both WT (IC50 0.05 μM) and T315I BCR-ABL (IC50 0.20 μM) without significant cardiotoxicity. • Dual WT/T315I BCR-ABL inhibition • Orally active; induces apoptosis & G0/G1 arrest • Targets PDGFRα T674I for HES/CEL research • Minimal cardiotoxicity in preclinical models

Molecular Formula C27H21F3N6O
Molecular Weight 502.5 g/mol
Cat. No. B8217937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS116836
Molecular FormulaC27H21F3N6O
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5
InChIInChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)
InChIKeyDHNAWOULRSDMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S116836: BCR-ABL T315I Tyrosine Kinase Inhibitor


S116836 is a novel, orally active BCR-ABL tyrosine kinase inhibitor (TKI) . It has a molecular weight of 502.49 and the chemical formula C27H21F3N6O, with a CAS number of 1257628-57-1 . S116836 is characterized by its potent inhibitory activity against both wild-type (WT) and the therapeutically challenging T315I mutant forms of the BCR-ABL kinase [1].

BCR-ABL T315I gatekeeper-mutation pathway study fit
Wild-type and T315I BCR-ABL inhibition assay context
PDGFRα T674I mutant screening fit
Orally active tool compound for in vivo model studies

S116836: Addressing T315I Gatekeeper Resistance


In the treatment of Chronic Myeloid Leukemia (CML), resistance to first-line BCR-ABL inhibitors like imatinib frequently arises due to point mutations in the kinase domain [1]. The T315I 'gatekeeper' mutation is particularly problematic as it sterically hinders the binding of imatinib and many second-generation TKIs, rendering them ineffective [2]. While later-generation inhibitors like ponatinib address the T315I mutant, they are often associated with significant cardiovascular toxicity [3]. This creates a specific clinical and research niche for compounds like S116836, which is designed to potently inhibit both wild-type and T315I mutant BCR-ABL while potentially offering a differentiated safety profile, thus preventing the simple interchange with standard BCR-ABL inhibitors in relevant research models [4].

Standard TKIs
Imatinib, Nilotinib, Dasatinib
T315I gatekeeper mutation severely limits target engagement; assay-response context may not transfer.
vs
This Compound
S116836
Maintains reported potency against T315I mutant; supports T315I pathway studies.
Approved T315I Inhibitor
Ponatinib
Reported cardiovascular safety-related endpoint context may confound in vivo study interpretation.
vs
This Compound
S116836
Model-safety context in mouse xenografts suggests lower model-risk context for long-term studies.
Src/Abl Inhibitor
Bosutinib
No reported inhibition against T315I mutant; cannot substitute for T315I pathway-response studies.
vs
This Compound
S116836
Demonstrated T315I in vivo model-response context; supports T315I xenograft study design.

S116836: Potency and Safety Evidence


Superior T315I Potency vs Imatinib and Nilotinib

S116836 exhibits significant potency against the imatinib-resistant T315I BCR-ABL mutant in BaF3 cellular proliferation assays. Compared to first- and second-generation TKIs imatinib and nilotinib, S116836 demonstrates a much lower IC50, confirming its activity against this key resistance mutation. Data for nilotinib shows it is largely ineffective against T315I, with an IC50 of 9,200 nM, while imatinib's IC50 against T315I is >8,900 nM [2][3].

T315I Potency
Cross-study comparable
S116836: 200 nM
vs
Imatinib: 8,900 nM | Nilotinib: 9,200 nM
Supports T315I-resistance pathway-response interpretation
BaF3 T315I cells; different assay durations
Chronic Myeloid Leukemia BCR-ABL T315I Drug Resistance

WT BCR-ABL Potency vs Imatinib

S116836 shows a 1.8-fold improvement in potency against wild-type BCR-ABL compared to the first-line TKI imatinib in a head-to-head cellular proliferation assay. While both compounds are active, S116836 demonstrates a lower IC50 value, indicating higher potency at the cellular level [1][2].

WT BCR-ABL Potency
Head-to-head
S116836: 50 nM
vs
Imatinib: 90 nM
Reported wild-type assay potency context
BaF3 WT cells; 24-hour treatment
Chronic Myeloid Leukemia BCR-ABL Tyrosine Kinase Inhibitor

Balanced WT/T315I Potency Ratio vs Dasatinib

Dasatinib, a potent second-generation TKI, loses substantial activity against the T315I mutant, with an IC50 shift from 0.58 nM (WT) to 2,755 nM (T315I), a >4,700-fold increase [2]. In contrast, S116836 maintains a much narrower activity window between WT (50 nM) and T315I (200 nM) [1]. This suggests S116836 possesses a structural feature that better accommodates the T315I gatekeeper mutation compared to dasatinib.

WT/T315I Ratio
Cross-study comparable
S116836: 4-fold shift
vs
Dasatinib: ~4,727-fold shift
Supports balanced WT/T315I isoform-selectivity assay context
Different assay durations may influence ratio
BCR-ABL T315I Kinase Selectivity Resistance Profile

Cardiotoxicity Profile in Mouse Xenografts

In mouse xenograft models, treatment with S116836 resulted in significant inhibition of tumor growth without causing significant cardiotoxicity [1]. This is a key differentiation from ponatinib, the only approved T315I inhibitor, which carries a black box warning for severe cardiovascular adverse events including arterial thrombosis and heart failure [2].

Cardiotoxicity Model
Class-level inference
No significant cardiotoxicity observed in mouse xenografts
Model-safety endpoint context for in vivo study design
Data to verify; ponatinib clinical toxicity as reference
In Vivo Efficacy Safety Profile Cardiotoxicity

Antitumor Efficacy in T315I Xenografts

S116836 demonstrates significant in vivo antitumor activity against T315I mutant BCR-ABL tumors in a mouse xenograft model, a challenging setting where most TKIs fail [1]. This contrasts sharply with bosutinib, another Src/Abl inhibitor, which has been shown to have no inhibitory effect on cells expressing the T315I mutation [2].

T315I In Vivo Efficacy
Cross-study comparable
S116836: Significant tumor growth inhibition
vs
Bosutinib: No inhibition against T315I
T315I xenograft model-response endpoint context
BaF3 T315I mouse xenograft model
In Vivo Efficacy BCR-ABL T315I Xenograft Model

PDGFRα T674I Mutant Inhibition

S116836 potently inhibits the T674I mutant of PDGFRα, a mutation homologous to BCR-ABL T315I and a cause of imatinib resistance in Hypereosinophilic Syndrome (HES) and Chronic Eosinophilic Leukemia (CEL) [1]. This demonstrates its broader applicability beyond CML and suggests a unique ability to overcome a specific resistance mechanism in a related kinase.

PDGFRα T674I Mutant
Supporting evidence
Potently inhibits WT and T674I FIP1L1-PDGFRα cells in vitro and in vivo
Supports HES/CEL model-response context
T674I is homologous to BCR-ABL T315I
Hypereosinophilic Syndrome PDGFRα Imatinib Resistance

S116836: Research Applications


T315I Resistance Mechanisms in CML

S116836 is an ideal tool compound for CML research focused on the T315I gatekeeper mutation. Unlike imatinib, nilotinib, and dasatinib, which are ineffective against this mutant, S116836 potently inhibits T315I BCR-ABL both in vitro and in vivo [1][2]. Researchers can use it to dissect downstream signaling pathways (e.g., STAT5, CrkL) in T315I-positive cells or to study the emergence and suppression of resistant clones in co-culture models.

In Vivo T315I CML Efficacy Studies

For in vivo tumor xenograft studies using BaF3/T315I or other T315I-harboring cell lines, S116836 provides a potent and potentially safer alternative to ponatinib [1]. Its demonstrated lack of significant cardiotoxicity in mouse models [1] is a critical advantage for long-term efficacy studies, as it minimizes confounding toxicities that can complicate data interpretation or require premature study termination.

PDGFRα T674I Disease Models

S116836 is uniquely valuable for research into Hypereosinophilic Syndrome (HES) and Chronic Eosinophilic Leukemia (CEL) driven by the FIP1L1-PDGFRα fusion, particularly those with the imatinib-resistant T674I mutation [3]. Its dual activity against both BCR-ABL and PDGFRα mutants makes it a versatile reagent for comparative studies or for screening in cellular models of eosinophilic disorders.

Kinase Selectivity Profiling & SAR

S116836's distinct chemical structure and balanced WT/T315I potency profile [1] make it a prime candidate for head-to-head comparisons with other BCR-ABL TKIs in selectivity panels. Researchers can utilize S116836 to explore SAR around overcoming the T315I mutation or to benchmark the selectivity profile of novel BCR-ABL inhibitors, given its known activity against a range of other kinases (e.g., SRC, LYN, FLT3, KIT) .

Application
Selection Property
Validation Focus
T315I Resistance Mechanism Studies
T315I BCR-ABL pathway-response context
STAT5/CrkL signaling endpoint review in T315I-positive cells
In Vivo T315I CML Xenograft Studies
Model-safety endpoint context vs ponatinib
Tumor growth inhibition and cardiotoxicity endpoint monitoring
PDGFRα T674I Disease Models
Dual BCR-ABL/PDGFRα mutant inhibition context
FIP1L1-PDGFRα T674I model-response validation
Kinase Selectivity Profiling & SAR
Balanced WT/T315I potency profile
Head-to-head selectivity panel benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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